cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-51-9
VCID: VC2281442
InChI: InChI=1S/C16H17F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,21,22)/t10-,13-/m1/s1
SMILES: C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Molecular Formula: C16H17F3O3
Molecular Weight: 314.3 g/mol

cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

CAS No.: 736136-51-9

Cat. No.: VC2281442

Molecular Formula: C16H17F3O3

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid - 736136-51-9

Specification

CAS No. 736136-51-9
Molecular Formula C16H17F3O3
Molecular Weight 314.3 g/mol
IUPAC Name (1R,2R)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H17F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,21,22)/t10-,13-/m1/s1
Standard InChI Key ZPIWCRNJAWHXTF-ZWNOBZJWSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
SMILES C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Introduction

cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features, including a cyclohexane ring, a carboxylic acid group, and a phenyl ring substituted with a trifluoromethyl group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its enhanced lipophilicity and biological activity.

Synthesis and Reactions

The synthesis of cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid involves multi-step organic reactions. Common reagents used in its synthesis include aluminum chloride for acylation and potassium permanganate or chromium trioxide for oxidation.

Common Chemical Reactions:

Reaction TypeReagentsConditions
OxidationPotassium permanganate, Chromium trioxideVaries depending on the specific reaction
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous conditions preferred
SubstitutionNucleophilesRequires specific solvents and temperatures

Biological Activity and Applications

The biological activity of cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid is influenced by its structural features, particularly the trifluoromethyl group, which enhances lipophilicity. This property facilitates the compound's ability to penetrate biological membranes, allowing it to interact with various molecular targets such as enzymes and receptors. These interactions can lead to significant biological effects, including potential therapeutic applications in pharmacology.

Research Findings and Future Directions

Research on cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid highlights its potential in medicinal chemistry, particularly in drug development aimed at specific enzyme targets. The compound's unique structural features and enhanced biological activity make it a promising candidate for further investigation in therapeutic applications.

Key Research Findings:

  • Enhanced Lipophilicity: The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its interaction with biological membranes.

  • Potential Therapeutic Applications: The compound's ability to interact with enzymes and receptors suggests potential applications in drug development.

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